molecular formula C8H5F2N3O B3198951 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016711-54-8

5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3198951
CAS No.: 1016711-54-8
M. Wt: 197.14 g/mol
InChI Key: QDKYRZKLWDRHBF-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 3,4-difluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4-difluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized to the oxadiazole ring using hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 can yield oxadiazole derivatives with altered electronic properties .

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to active sites or altering the conformation of target proteins .

Properties

IUPAC Name

5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYRZKLWDRHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(O2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

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